

An In-Depth Technical Guide to 3,5-Dibromo-2,4-dimethylpyridine

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Compound of Interest

Compound Name: **3,5-Dibromo-2,4-dimethylpyridine**

Cat. No.: **B1591026**

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Abstract: This document provides a comprehensive technical overview of **3,5-Dibromo-2,4-dimethylpyridine**, a halogenated pyridine derivative of significant interest in synthetic chemistry. We will explore its core identifiers, physicochemical properties, established synthesis protocols with mechanistic considerations, and its versatile applications as a chemical intermediate. This guide is intended for researchers and professionals in drug discovery, agrochemicals, and materials science, offering field-proven insights into its reactivity and handling.

The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous natural products and FDA-approved pharmaceuticals.^[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Chemical modification of the pyridine ring, particularly through halogenation, is a critical strategy for modulating the reactivity and biological activity of these molecules. Brominated pyridines, such as **3,5-Dibromo-2,4-dimethylpyridine**, are exceptionally valuable as they serve as versatile building blocks. The bromine atoms act as reliable "handles" for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.^[2]

Core Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. **3,5-Dibromo-2,4-dimethylpyridine** is unequivocally defined by the following identifiers.

Identifier	Value	Source
CAS Number	29976-20-3	[2] [3]
IUPAC Name	3,5-dibromo-2,4-dimethylpyridine	[2]
Molecular Formula	C ₇ H ₇ Br ₂ N	[2]
Molecular Weight	264.95 g/mol	[2]
Canonical SMILES	CC1=C(C(=C(N=C1C)Br)Br)C	N/A
Synonyms	2,4-Dimethyl-3,5-dibromopyridine, 3,5-Dibromo-2,4-lutidin	[2]

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Physicochemical and Spectroscopic Properties

The physical state and solubility dictate appropriate handling, storage, and reaction conditions. Spectroscopic data are critical for quality control and reaction monitoring.

Property	Value	Source
Appearance	White solid	[4]
Melting Point	28-30 °C	[4]
Solubility	Good solubility in organic solvents like ethyl acetate (EtOAc) and dichloromethane. Slightly soluble in water.	[2][4]
¹ H NMR (400 MHz, CDCl ₃)	δ 8.41 (s, 1H, pyH), 2.61 (s, 3H, CH ₃), 2.54 (s, 3H, CH ₃)	[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ 156.5, 148.5, 146.4, 124.4, 120.3, 25.7, 23.8	[4]
HRMS (ESI+)	m/z calcd for C ₇ H ₈ Br ₂ N [M+H] ⁺ 263.9018, found 263.9027	[4]

Synthesis and Mechanistic Insights

The synthesis of **3,5-Dibromo-2,4-dimethylpyridine** is most effectively achieved via electrophilic bromination of the corresponding precursor, 2,4-dimethylpyridine (also known as 2,4-lutidine).

Preferred Synthetic Protocol: Direct Bromination

A robust method involves the direct bromination of 2,4-dimethylpyridine using elemental bromine in fuming sulfuric acid (oleum).[4] This approach is effective because the pyridine ring, which is inherently electron-deficient and resistant to electrophilic substitution, becomes protonated under strongly acidic conditions, further deactivating it. However, the high temperature and harsh conditions force the reaction to proceed.[1][5]

Step-by-Step Methodology:

- Reaction Setup: In a flask equipped with an efficient reflux condenser and a dropping funnel, dissolve 2,4-dimethylpyridine (1.0 equiv.) in fuming sulfuric acid (20% SO₃) at 0 °C.[4] The

use of oleum as a solvent provides a highly acidic and activating medium for the brominating agent.

- **Reagent Addition:** Heat the reaction mixture to approximately 165 °C. Slowly add elemental bromine (Br₂) (0.9 equiv.) dropwise over several hours.[4] The high temperature is necessary to overcome the activation energy for electrophilic substitution on the deactivated pyridine ring.
- **Reaction Progression:** Maintain the temperature between 155-175 °C for approximately 20 hours, monitoring the reaction by TLC or GC-MS.[4]
- **Workup:** Cool the mixture to room temperature and carefully pour it onto crushed ice. This step quenches the reaction and dilutes the strong acid.
- **Neutralization and Extraction:** Carefully neutralize the acidic solution with a solid base, such as sodium carbonate (Na₂CO₃), until the solution is basic. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (2 x 250 mL).[4]
- **Purification:** Combine the organic layers, dry with a drying agent like Na₂SO₄, and concentrate under vacuum. The resulting crude product, which will contain a mixture of mono- and di-brominated species, is then purified using column chromatography to isolate the desired **3,5-Dibromo-2,4-dimethylpyridine**.[4]

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Applications in Research and Drug Development

3,5-Dibromo-2,4-dimethylpyridine is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its substituents, which allows for sequential and site-selective modifications.

- **Cross-Coupling Reactions:** The two bromine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and

Buchwald-Hartwig aminations.[\[2\]](#) This enables the introduction of diverse aryl, alkyl, alkynyl, and amino groups at the 3- and 5-positions, providing a powerful tool for building molecular complexity.

- Pharmaceutical and Agrochemical Scaffolding: The substituted pyridine core is a common motif in bioactive molecules. This compound serves as a key building block for synthesizing novel drug candidates and crop protection agents.[\[2\]](#) The methyl groups can influence the steric and electronic properties of the final molecule, impacting its binding affinity to biological targets.
- Materials Science: Pyridine-based ligands are essential in coordination chemistry and the development of functional materials. The ability to functionalize this molecule at two distinct positions allows for the creation of unique ligands for catalysts, sensors, and organic light-emitting diodes (OLEDs).[\[6\]](#)

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. The information below is synthesized from data for closely related brominated pyridines and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before handling.

Hazard Identification

- Hazard Statements: Likely to be classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
 - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Stability: The compound is stable under recommended storage conditions.

Conclusion

3,5-Dibromo-2,4-dimethylpyridine (CAS: 29976-20-3) is a highly valuable and versatile chemical intermediate. Its well-defined structure, characterized by two reactive bromine sites and two methyl groups on a pyridine core, makes it an essential building block for constructing complex molecules. A solid understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in the fields of pharmaceutical development, agrochemical synthesis, and advanced materials science.

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